molecular formula C14H14ClNO3S B288382 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B288382
M. Wt: 311.8 g/mol
InChI Key: IKAORGOLCXDPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide, also known as CMMPB, is a sulfonamide compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research areas, including medicinal chemistry, pharmacology, and drug development. In

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been found to have potential applications in a variety of scientific research areas. One of the most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been found to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting certain enzymes that are involved in cellular processes. Specifically, 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in cells. This inhibition can lead to changes in cellular function and may contribute to the observed effects of 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide are varied and depend on the specific research application. In studies of its potential as an anticancer agent, 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been found to induce cell death in cancer cells and inhibit their growth. In studies of its potential as an anti-inflammatory agent, 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been found to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its unique chemical structure, which makes it a useful tool for studying the activity of certain enzymes and cellular processes. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are many potential future directions for research on 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide. One area of interest is in the development of 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide as a drug candidate for the treatment of cancer or inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide and its effects on cellular processes. Finally, the synthesis and purification of 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide could be optimized to improve its yield and purity, making it more accessible for research purposes.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylphenylamine. This reaction produces 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide as a white solid that is soluble in organic solvents. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

Product Name

5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h3-9,16H,1-2H3

InChI Key

IKAORGOLCXDPLS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.